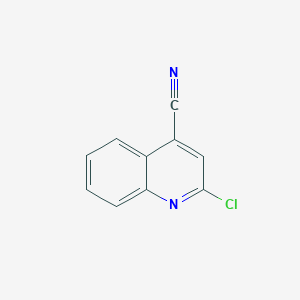

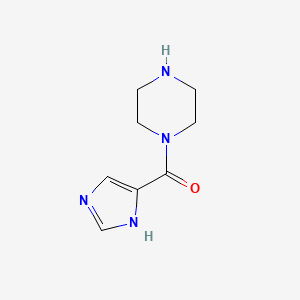

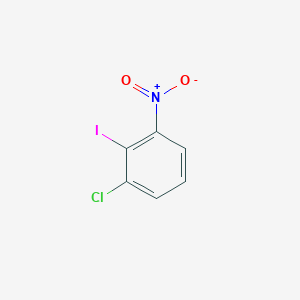

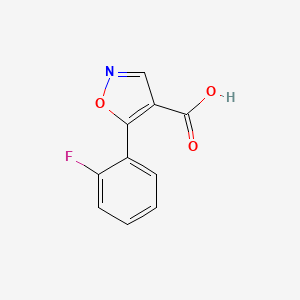

![molecular formula C10H19N3 B1359230 N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine CAS No. 1019130-43-8](/img/structure/B1359230.png)

N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine” is a chemical compound with the CAS Number: 1019130-43-8 . It has a molecular weight of 181.28 . The IUPAC name for this compound is N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-propanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Scientific Research Applications

Bioactive Compound Synthesis

N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine and its derivatives have been investigated for their potential in synthesizing bioactive compounds. Titi et al. (2020) explored the synthesis of pyrazole derivatives, revealing their structures through various spectroscopic methods and X-ray crystallography. These compounds demonstrated biological activity against breast cancer and microbes, suggesting their role as significant pharmacophore sites (Titi et al., 2020).

Coordination Chemistry and Catalytic Activity

The compound and its related structures have been utilized in the formation of cobalt(II) complexes, showing various coordination geometries and exhibiting catalytic activity. Choi et al. (2015) synthesized a series of Co(II) chloride complexes with derivatives of this compound, which displayed potential in polymerizing methyl methacrylate to produce poly(methylmethacrylate) with significant molecular weight and polydispersity index (Choi et al., 2015).

Corrosion Inhibition

Certain derivatives of the compound have been researched for their corrosion inhibition properties. Chetouani et al. (2005) examined the inhibitory effect of synthesized bipyrazole compounds, closely related to the structure of interest, on the corrosion of pure iron in acidic media. The study indicated these compounds as efficient corrosion inhibitors, suggesting potential industrial applications (Chetouani et al., 2005).

Catalysis in Transesterification

Derivatives of this compound were also used to enhance the catalyst lifetime in the transesterification reaction, a crucial process in biodiesel production. Samerjit et al. (2016) functionalized zeolite Y with different structures of the compound, significantly affecting the catalytic activity and basicity of the catalysts, thus influencing the transesterification reaction outcomes (Samerjit et al., 2016).

properties

IUPAC Name |

N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEQQDLYLMQKHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)